2-Tridecyl-1h-benzimidazole
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Overview
Description
2-Tridecyl-1h-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is known for its broad spectrum of biological activities and is a core structure in many pharmacologically active compounds. The addition of a tridecyl group to the benzimidazole ring enhances its lipophilicity, potentially altering its biological activity and making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecyl-1h-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tridecanoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Tridecyl-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the benzimidazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Saturated benzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
2-Tridecyl-1h-benzimidazole has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Tridecyl-1h-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The lipophilic tridecyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1h-benzimidazole: Known for its antimicrobial properties.
2-Phenyl-1h-benzimidazole: Studied for its anticancer activity.
2-Aminobenzimidazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-Tridecyl-1h-benzimidazole stands out due to its enhanced lipophilicity, which can improve its bioavailability and efficacy in biological systems. The long tridecyl chain also provides unique chemical properties that can be leveraged in material science and industrial applications .
Properties
CAS No. |
5805-25-4 |
---|---|
Molecular Formula |
C20H32N2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2-tridecyl-1H-benzimidazole |
InChI |
InChI=1S/C20H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20-21-18-15-13-14-16-19(18)22-20/h13-16H,2-12,17H2,1H3,(H,21,22) |
InChI Key |
OZRZZNNKEBHRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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